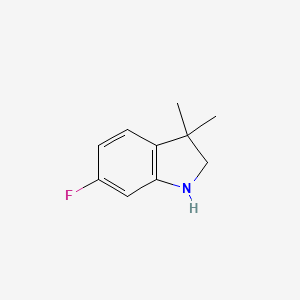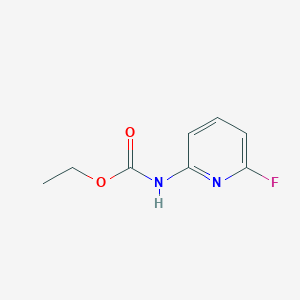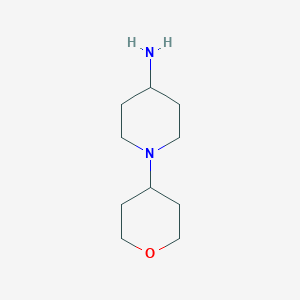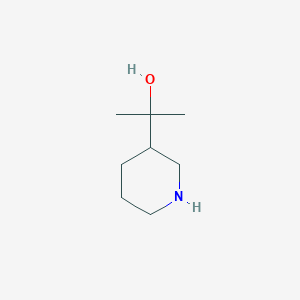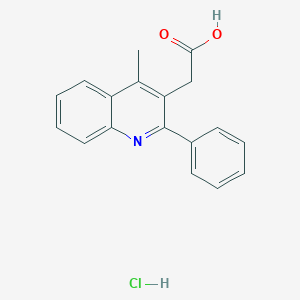
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride
説明
“2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride” is an organic compound with the molecular formula C18H16ClNO2 . It has a molecular weight of 313.78 . The IUPAC name for this compound is (2-methyl-4-phenyl-3-quinolinyl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride” is 1S/C18H15NO2.ClH/c1-12-15(11-17(20)21)18(13-7-3-2-4-8-13)14-9-5-6-10-16(14)19-12;/h2-10H,11H2,1H3,(H,20,21);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride” is a powder that can be stored at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques : Various synthesis techniques have been explored for similar quinoline derivatives. For instance, the synthesis of 2-(1-aryltetrazol-5-yl)acetic esters and their subsequent conversion to 2-(1-aryltetrazol-5-yl)propanoic acids (Caiazza, Prager, & Schafer, 1995). Another example is the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters (Acharyulu, Dubey, Reddy, & Suresh, 2009).
Chemical Behavior and Stability : The stability and chemical behavior of related compounds under various conditions have been studied, such as the study on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Synthesis of Derivatives : Research into the synthesis of various derivatives of quinoline compounds, such as the synthesis of chalcone containing pyrazolyl quinazolin-4(3H) ones and their microbial studies (Patel & Barat, 2010), is common. This shows the versatility of quinoline derivatives in chemical synthesis.
Biological and Pharmacological Activities
Antimicrobial and Antimalarial Activities : Some derivatives of quinolines have been tested for their antimicrobial and antimalarial activities. For example, 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives showing potential as antimalarial and anticancer agents (Ramírez, Rodrigues, Mijares, de Sanctis, & Charris, 2020).
Antioxidant and Antidiabetic Potential : Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant and antidiabetic properties, showing promising results in reducing high glucose levels in the body (Murugavel, Stephen, Subashini, & Ananthakrishnan, 2017).
Analgesic and Anti-Inflammatory Activities : Quinazolinyl acetamides have been designed and synthesized, and evaluated for their analgesic and anti-inflammatory activities, showing potential as therapeutic agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Safety and Hazards
特性
IUPAC Name |
2-(4-methyl-2-phenylquinolin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2.ClH/c1-12-14-9-5-6-10-16(14)19-18(15(12)11-17(20)21)13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQCFDHQVZNSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



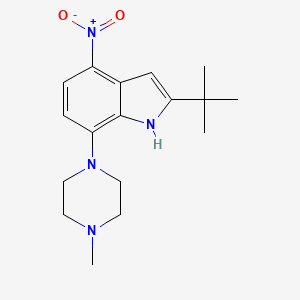
![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
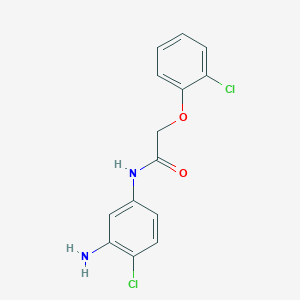
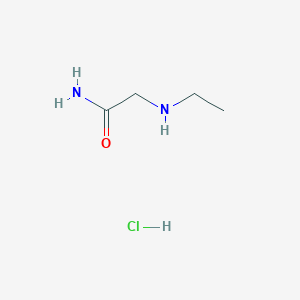
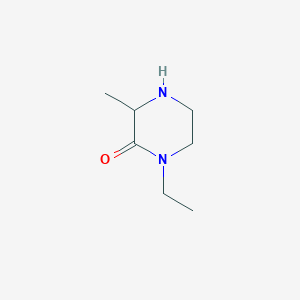


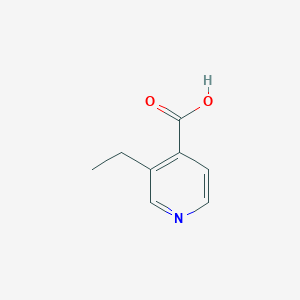
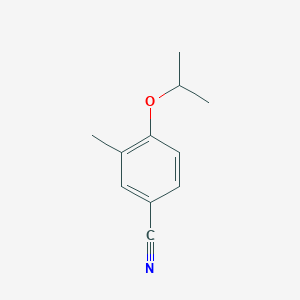
![1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid](/img/structure/B1437965.png)
